molecular formula C12H10F4O4 B7992011 5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid

5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid

Cat. No.: B7992011
M. Wt: 294.20 g/mol
InChI Key: CUHKRPKTWYQYNE-UHFFFAOYSA-N
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Description

5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid is an organic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid typically involves multiple steps, starting from commercially available precursors. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance . The process generally includes the following steps:

    Formation of the Aryl Boronic Acid: The aryl boronic acid is prepared by reacting 3-fluoro-4-(trifluoromethoxy)phenyl bromide with a boronic acid derivative.

    Coupling Reaction: The aryl boronic acid is then coupled with a suitable halide under palladium catalysis to form the desired aryl-substituted product.

    Oxidation: The final step involves the oxidation of the aryl-substituted product to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-Fluoro-4-(trifluoromethoxy)phenyl]-5-oxovaleric acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields .

Properties

IUPAC Name

5-[3-fluoro-4-(trifluoromethoxy)phenyl]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F4O4/c13-8-6-7(9(17)2-1-3-11(18)19)4-5-10(8)20-12(14,15)16/h4-6H,1-3H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHKRPKTWYQYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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